Caylin-1

カタログ番号 B606506

CAS番号:

1207480-88-3

分子量: 650.37

InChIキー: SOQGENPVVRSGAY-IZLXSDGUSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

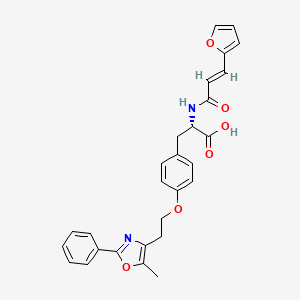

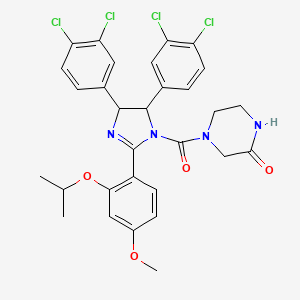

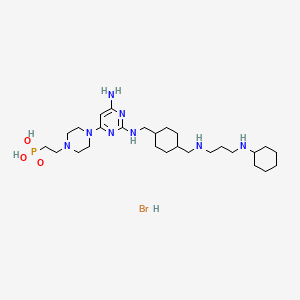

Caylin-1 is an analog of Nutlin-3 and an inhibitor of MDM2 . It contains chlorine substituents at the 3 and 4 positions on two of the phenyl rings . At high concentrations, Caylin-1 inhibits the growth of HCT-116 cells, making it less potent than Nutlin-3 .

Molecular Structure Analysis

The molecular formula of Caylin-1 is C30H28Cl4N4O4 . It has a molecular weight of 650.4 . The structure contains chlorine substituents at the 3 and 4 positions on two of the phenyl rings .Physical And Chemical Properties Analysis

Caylin-1 has a molecular weight of 650.4 and a molecular formula of C30H28Cl4N4O4 . It is soluble in DMSO .科学的研究の応用

Caylin-1 in Cancer Research

- Specific Scientific Field : Cancer Research

- Summary of the Application : Caylin-1 is a novel nutlin-3 analog used in cancer research . Nutlin-3 is an activator of p53, a protein that functions by inhibiting the interaction of p53 with MDM2, a negative regulator of p53 activity . Caylin-1, like Nutlin-3, can activate the p53 pathway .

- Methods of Application or Experimental Procedures : Caylin-1 is typically applied to cancer cells in vitro. The specific concentration used can vary, but one study noted that at concentrations at or below 1 µM, Caylin-1 promotes the growth of HCT116 cells .

- Results or Outcomes : In the same study, it was found that Caylin-1 promotes the growth of HCT116 cells by approximately 20% compared to untreated cells at concentrations at or below 1 µM . At higher concentrations, Caylin-1 inhibits the growth of HCT116 cells, making it about 7-fold less potent than Nutlin-3 in the same assay .

Caylin-1 in Drug Design

- Specific Scientific Field : Drug Design

- Summary of the Application : Caylin-1 is a nutlin-3 analog which contains chlorine substituents at the 3 and 4 positions on two of the phenyl rings . It is used in the design of drugs that target the p53 pathway, a critical pathway in the regulation of cell growth and apoptosis .

- Methods of Application or Experimental Procedures : Caylin-1 is typically applied to protein-ligand complex structures in vitro . The specific concentration used can vary, but one study noted that Caylin-1 was dissolved in d6-DMSO and added to the protein with a final protein:ligand ratio of 1:1.2 .

- Results or Outcomes : The study showed how sparse information from a previous NMR2 structure elucidation can be employed to efficiently determine further protein-analog complex structures . This study illustrates the potential of NMR2 as a major tool in structure-based drug discovery, especially when X-ray crystallography is difficult to implement .

Caylin-1 in NMR Spectroscopy

- Specific Scientific Field : NMR Spectroscopy

- Summary of the Application : Caylin-1 is used in NMR spectroscopy to elucidate the structure of protein-ligand complexes . This is key in structure-based drug discovery .

- Methods of Application or Experimental Procedures : Caylin-1 is typically applied to protein-ligand complex structures in vitro . Caylin-1 was dissolved in d6-DMSO and added to the protein with a final protein:ligand ratio of 1:1.2 .

- Results or Outcomes : The study showed how sparse information from a previous NMR2 structure elucidation can be employed to efficiently determine further protein-analog complex structures . This study illustrates the potential of NMR2 as a major tool in structure-based drug discovery, especially when X-ray crystallography is difficult to implement .

特性

IUPAC Name |

4-[4,5-bis(3,4-dichlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28Cl4N4O4/c1-16(2)42-25-14-19(41-3)6-7-20(25)29-36-27(17-4-8-21(31)23(33)12-17)28(18-5-9-22(32)24(34)13-18)38(29)30(40)37-11-10-35-26(39)15-37/h4-9,12-14,16,27-28H,10-11,15H2,1-3H3,(H,35,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQGENPVVRSGAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC(=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28Cl4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Caylin-1 | |

Citations

For This Compound

15

Citations

… Caylin-1 is an analog of the high-affinity HDM2-inhibitor … Similar to nutlin-3a, caylin-1 has been shown to bind HDM2 … Here we report the NMR 2 structure of caylin-1 in complex with …

Number of citations: 1

www.sciencedirect.com

… Bcl-X L /Caylin-1 complex showed that Caylin-1 binds to Bcl-X … It seems that the additional chlorine groups in Caylin-1 do … the di-chlorophenyl ring moiety of Caylin-1. However, the …

Number of citations: 36

www.sciencedirect.com

… , Caylin-1, also induces the phosphorylation of H2AX to form γH2AX. AJ02-NM 0 cells were treated with DMSO, 20 μM Caylin-1, or 40 μM Caylin-1 … -NM 0 cells with Caylin-1 leads to the …

Number of citations: 78

www.sciencedirect.com

… caylin-1 … caylin-1 showed dose-dependent inhibition of firefly luciferase activity but had no effect on renilla luciferase activity. After normalization, the IC 50 values of nutlin-3 and caylin-1 …

Number of citations: 22

journals.sagepub.com

… Figure A4Ribbon representation of the protein, HDM2, with the stick representation of caylin-1 present in the binding pocket. Coloured in brown is the surface of the structure determined …

Number of citations: 6

mr.copernicus.org

… Cells were plated in triplicate wells, treated with Nutlin 3 or Caylin 1 for 48 h, medium changed for serum-free overnight, collected, centrifuged to remove debris, frozen for later RIA …

Number of citations: 71

www.pnas.org

The discovery of induced pluripotent stem (iPS) cells provides not only new approaches for cell replacement therapy, but also new ways for drug screening. However, the undefined …

Number of citations: 64

www.jbc.org

Background: Murine Double Minute-2 (MDM2) overexpression causes the p53 deficiency, so the role p53 as a cell regulator does not work in the case of cancer. Methods: In this study, …

Number of citations: 2

mail.phcogj.com

… Nutlin-3, caylin-1, and three hit compounds (SL-01–03) had an inhibitory effect on MDM2/p53, increasing the levels of active p53, which inhibits tumor proliferation [49]. Bhatia et al. also …

Number of citations: 5

www.sciencedirect.com

For NMR analysis of interferences by small molecules with biologically important protein-protein interactions, a new method was developed, which is based on differences of 1/T2 …

Number of citations: 4

mediatum.ub.tum.de

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-2-[[(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoate](/img/structure/B606423.png)

![N,N'-Bis(3-aminopropyl)benzo[c][1,8]naphthyridine-3,6-diamine](/img/structure/B606438.png)

![6-{4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazol-1-yl}-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B606444.png)